molecular formula C21H18O5 B2383544 (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 623116-57-4

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2383544
CAS No.: 623116-57-4
M. Wt: 350.37
InChI Key: QQYQRZXFVWNNNC-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C21H18O5 and its molecular weight is 350.37. The purity is usually 95%.
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Biological Activity

The compound (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the benzofuran core, followed by the introduction of the ethoxybenzylidene and cyclopropanecarboxylate moieties. Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermine molecular structure
FTIRIdentify functional groups
Mass SpectrometryConfirm molecular weight and purity

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. Specifically, it affects the expression levels of key proteins involved in the cell cycle and apoptosis, such as p53 and Bcl-2 .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : It may activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Case Study 2 : Another investigation focused on its antimicrobial properties revealed that formulations containing this compound showed enhanced effectiveness against resistant strains of bacteria.

Properties

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-2-24-17-6-4-3-5-14(17)11-19-20(22)16-10-9-15(12-18(16)26-19)25-21(23)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYQRZXFVWNNNC-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.